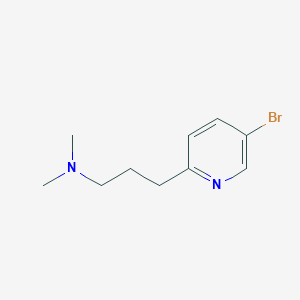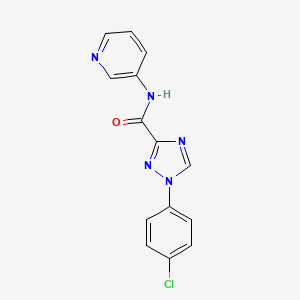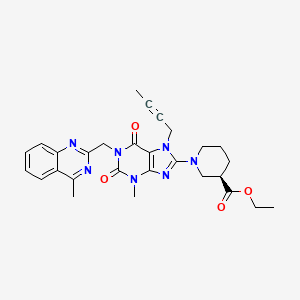![molecular formula C24H24N4O3S B13360913 [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the benzimidazole derivative is reacted with a suitable electrophile in the presence of a base such as potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the hydrogen on the nitrogen can be replaced by various substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium hydroxide, dimethyl sulfoxide (DMSO), elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole moiety can interact with DNA, proteins, and enzymes, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
Uniqueness
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to its combination of a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C24H24N4O3S/c25-16-24(12-6-1-7-13-24)28-21(29)14-31-22(30)18-9-3-2-8-17(18)15-32-23-26-19-10-4-5-11-20(19)27-23/h2-5,8-11H,1,6-7,12-15H2,(H,26,27)(H,28,29) |
InChI Key |
KGPGYZRBWKUNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)
![1-(4-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360863.png)
![6-(3,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360871.png)

![6-(3-Iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360881.png)


![Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13360891.png)
